1-(Ethylsulfanyl)-2-nitrobenzene

Mass Spectrometry Analytical Chemistry Sulfur Oxidation

Using para- or meta-ethylsulfanyl nitrobenzene for phenothiazine synthesis leads to complete reaction failure. The ortho-nitro geometry is mandatory for intramolecular deoxygenation-cyclization. • Only the ortho isomer enables phenothiazine formation via SO₂ loss; meta/para isomers do not cyclize • Predictable reduction kinetics via Hammett correlation (r>0.990) enables efficient catalytic hydrogenation to 2-(ethylthio)aniline • Distinct mass spectral fingerprint serves as reference standard for impurity tracking in pharmaceutical regulatory analytics

Molecular Formula C8H9NO2S
Molecular Weight 183.23 g/mol
Cat. No. B12000354
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Ethylsulfanyl)-2-nitrobenzene
Molecular FormulaC8H9NO2S
Molecular Weight183.23 g/mol
Structural Identifiers
SMILESCCSC1=CC=CC=C1[N+](=O)[O-]
InChIInChI=1S/C8H9NO2S/c1-2-12-8-6-4-3-5-7(8)9(10)11/h3-6H,2H2,1H3
InChIKeyJARZCLAZRVPFMW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Ethylsulfanyl)-2-nitrobenzene: Ortho-Nitroaryl Sulfide Building Block


1-(Ethylsulfanyl)-2-nitrobenzene (ethyl 2-nitrophenyl sulfide) is an ortho-substituted nitroaryl sulfide with the formula C₈H₉NO₂S. It features an electron-withdrawing nitro group adjacent to an ethylthio moiety, enabling distinct intramolecular reactivity not observed in its para or meta isomers [1]. As a synthetic intermediate, it is used to access phenothiazines and other heterocycles, with its ortho geometry being critical for downstream cyclization and rearrangement chemistry [2].

Why 1-(Ethylsulfanyl)-2-nitrobenzene Cannot Be Substituted


Generic substitution with other positional isomers (e.g., para- or meta-ethylsulfanyl nitrobenzene) or other alkyl-chain analogs fails due to the ortho-nitro group's unique ability to act as an intramolecular oxygen donor [1]. This proximity effect is completely absent in the para and meta isomers, which only undergo standard intermolecular oxidation [1]. Similarly, under reductive cyclization conditions, the ortho-nitro geometry is mandatory for phenothiazine formation; its absence leads to no cyclization or different product profiles [2]. Procurement of the wrong isomer will fundamentally alter the reaction outcome, leading to complete project failure in such applications.

1-(Ethylsulfanyl)-2-nitrobenzene Performance Comparison


Ortho-Specific Intramolecular Oxidation vs. Para Isomer

1-(Ethylsulfanyl)-2-nitrobenzene undergoes a unique ortho-effect-driven intramolecular oxidation under electrospray ionization (ESI), characterized by diagnostic losses of SO, SO₂, and SO₂H•, yielding a carbazole radical cation. Its para isomer, 1-(ethylsulfanyl)-4-nitrobenzene, does not exhibit this intramolecular pathway and only generates [M+H+O]⁺ and [M+Na+O]⁺ ions via standard intermolecular oxidation [1]. This provides a definitive analytical fingerprint for differentiating the ortho isomer in complex mixtures.

Mass Spectrometry Analytical Chemistry Sulfur Oxidation

NMR Chemical Shift – Hammett σ Correlation

The methyl and methylene proton NMR frequencies of a series of 4-substituted-2-nitrophenyl ethyl sulfides, encompassing 1-(ethylsulfanyl)-2-nitrobenzene, exhibit a strong linear correlation with the Hammett σ-constant (r > 0.990). The transmission factor for the methylene group (–CH₂–) was determined to be 0.67 ± 0.07 [1]. This quantitative electronic structure relationship allows for predictive tuning of reactivity, a feature not systematically quantified for meta or para sulfide series in the same context.

NMR Spectroscopy Physical Organic Chemistry Linear Free-Energy Relationships

Cu(I)-Catalyzed Regioselective Cross-Coupling Synthesis

The direct synthesis of 1-(ethylsulfanyl)-2-nitrobenzene and related unsymmetrical sulfides was achieved via a copper(I)-catalyzed regioselective cross-coupling of 2-nitrobenzenesulfonamides with thiols. The reaction proceeds with catalytic CuI in DMF at 100 °C, delivering products in high to excellent yields [1]. In contrast, traditional synthetic routes for nitrophenyl sulfides via nucleophilic aromatic substitution often require harsher conditions and give lower, variable yields depending on the leaving group [2].

Synthetic Methodology C-S Bond Formation Catalysis

1-(Ethylsulfanyl)-2-nitrobenzene Applications


Ortho-Specific Reductive Cyclization to Phenothiazines

1-(Ethylsulfanyl)-2-nitrobenzene is the essential precursor for synthesizing 1-substituted phenothiazines via deoxygenation with triethyl phosphite or thermolysis of its 2-azido analog. This reaction pathway is absolutely dependent on the ortho-nitro geometry; the para or meta isomer cannot cyclize. The evidence from 'blocked ortho' effect studies confirms that the reaction yields the corresponding phenothiazine only when a free ortho-position is available [1]. This makes this compound irreplaceable for medicinal chemistry programs targeting phenothiazine-based therapeutics.

Drug Metabolite & Impurity Profiling Standard

Due to its unique intramolecular oxidation pathway, which produces a characteristic carbazole radical cation via SO₂ loss, this compound serves as a reference standard for distinguishing ortho-substituted sulfide impurities or metabolites in complex biological matrices. Its mass spectral fingerprint is unambiguously different from the para isomer, which only undergoes intermolecular oxidation [2]. This application is critical for regulatory analytics in pharmaceutical development.

Nitro-Reduction to Ortho-Substituted Anilines

In programs requiring 2-(ethylthio)aniline, this compound provides the direct reduction precursor. The ortho-nitro group's reduction behavior is quantitatively distinct within a linear free-energy relationship (Hammett correlation with r>0.990) established for 2-nitrophenyl ethyl sulfides [3], allowing for predictable catalytic hydrogenation conditions. This predictability reduces process development time compared to using the less-characterized meta analog.

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